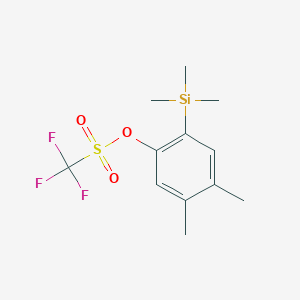

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate

Beschreibung

Its structure features methyl substituents at the 4- and 5-positions of the benzene ring, a trimethylsilyl (TMS) group at the 2-position, and a trifluoromethanesulfonate (triflate) leaving group. This compound is pivotal in transition-metal-free reactions, such as thioamination and palladium-catalyzed annulation reactions, where it facilitates the synthesis of polycyclic aromatic compounds like triphenylenes in moderate yields (50%) . The methyl groups enhance steric accessibility compared to bulkier substituents (e.g., methoxy), improving reactivity in aryne-mediated transformations.

Eigenschaften

IUPAC Name |

(4,5-dimethyl-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3O3SSi/c1-8-6-10(18-19(16,17)12(13,14)15)11(7-9(8)2)20(3,4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWMREXCZFYEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the following steps:

Starting Materials: The synthesis begins with 4,5-dimethylphenol as the starting material.

Trimethylsilylation: The phenol undergoes trimethylsilylation using chlorotrimethylsilane in the presence of a base such as imidazole.

Trifluoromethanesulfonation: The resulting trimethylsilyl derivative is then treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.

Major Products Formed:

Oxidation Products: Oxidation can yield quinones or other oxidized phenolic compounds.

Reduction Products: Reduction can produce corresponding alcohols or other reduced derivatives.

Substitution Products: Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Aryne Precursors

One of the primary applications of 4,5-dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is as an aryne precursor in nucleophilic addition reactions. In a study, it was utilized in the synthesis of benzotriazoles through cycloaddition reactions with azides. The compound exhibited high regioselectivity and yielded benzotriazoles in yields ranging from 50% to 80% depending on the substituents on the azide .

1.2 Cycloaddition Reactions

The compound has also been employed in [4 + 2] cycloaddition reactions with furans, producing various adducts. For instance, when reacted with furan, the yields of cycloaddition products ranged from 63% to 77%, demonstrating its effectiveness as a building block in synthesizing complex organic molecules .

Material Science Applications

2.1 Polymer Chemistry

In polymer chemistry, 4,5-dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate can be used to modify polymer properties. Its trifluoromethanesulfonate group can introduce functional properties to polymers, enhancing their thermal stability and chemical resistance. This modification is particularly useful in developing advanced materials for electronics and coatings .

2.2 Surface Modification

The compound's ability to form stable siloxane bonds makes it suitable for surface modification applications. It can be used to create hydrophobic surfaces or improve adhesion properties in coatings and adhesives, which is critical in various industrial applications .

Case Studies

Wirkmechanismus

The mechanism by which 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate exerts its effects involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Methyl groups (4,5-dimethyl) balance steric accessibility and electron-donating effects, enabling higher yields compared to bulkier methoxy analogs . For example, 4,5-dimethoxy-2-(TMS)phenyl triflate yields <77% in alkyne reactions due to steric hindrance, while unsymmetrical 4-methyl-2-(TMS)phenyl triflate achieves 66–69% yields but with regioisomer formation .

- Symmetry : Symmetrical precursors (e.g., 4,5-dimethoxy) simplify regioselectivity but may reduce reactivity. The dimethyl variant’s symmetry is unconfirmed but likely influences reaction pathways.

- Silyl Group Role: The TMS group enables fluoride-mediated aryne generation, a critical advantage over non-silylated analogs like 2,3-dimethylphenyl triflate .

Physical and Stability Properties

- Stability : Methyl and methoxy substituents enhance stability compared to hydroxyl analogs, which require protective groups to prevent decomposition .

- Storage : Silyltriflates like the dimethoxy variant are stored at freezer temperatures (-20°C) to maintain purity , suggesting similar handling for the dimethyl compound.

Research Findings and Data Tables

Table 1: Reaction Yields of Selected Silyltriflates

Table 2: Physical Properties

| Compound | Physical Form | Storage Conditions | Purity | Reference |

|---|---|---|---|---|

| 4,5-Dimethoxy-2-(TMS)phenyl triflate | Liquid | Freezer (-20°C) | ≥90.0% | |

| 2,3-Dimethylphenyl triflate | Not reported | Room temperature | >95.0% |

Biologische Aktivität

4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (CAS Number: 458566-99-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is , with a molecular weight of approximately 326.41 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 310.3 ± 42.0 °C |

| Flash Point | 141.5 ± 27.9 °C |

| LogP | 6.20 |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |

Mechanisms of Biological Activity

The trifluoromethanesulfonate group in this compound is known for its electrophilic properties, which can interact with nucleophilic sites in biological molecules. This reactivity can lead to various biological effects:

- Covalent Bonding : The electrophilic nature allows for covalent bonding with thiol groups in proteins, potentially modulating their activity.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as proteases and kinases, which are critical in various cellular processes.

- Induction of Ferroptosis : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death distinct from apoptosis, by targeting specific cellular pathways.

Study on Electrophilic Agents

A study published in Nature Communications investigated the biological evaluation of electrophilic hetero-aromatic compounds, including those similar to 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The findings indicated that these compounds could selectively induce ferroptosis through thiol addition reactions, leading to significant cytotoxicity against cancer cells .

Trifluoromethyl Group's Role

Research has highlighted the role of the trifluoromethyl group in enhancing the potency of drugs targeting serotonin uptake and reverse transcriptase inhibition . In particular, the introduction of a trifluoromethyl group at strategic positions on aromatic rings has been linked to increased biological activity and selectivity.

Comparative Analysis of Similar Compounds

To better understand the potential applications and effectiveness of 4,5-Dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a comparison with other related compounds is useful:

Q & A

Basic Research Questions

Q. What are the optimal conditions for generating ortho-arynes using 4,5-dimethyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and how can reaction kinetics be controlled?

- Methodological Answer : This compound acts as a precursor for ortho-arynes under mild fluoride treatment. Key variables include:

- Fluoride sources : CsF in MeCN is classical, but KF, TBAF, or polymer-supported fluorides allow tunable reaction rates .

- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance fluoride activity, while nonpolar solvents slow benzyne generation .

- Temperature : Room temperature is standard, but lower temperatures (0–5°C) mitigate side reactions in sensitive systems .

Kinetic control is achieved by adjusting fluoride concentration and solvent polarity. For example, slow benzyne release in THF improves selectivity in cycloadditions .

Q. What synthetic routes are reported for this compound, and what purification challenges exist?

- Methodological Answer : Synthesis typically involves:

Silylation : Introducing the trimethylsilyl group via electrophilic substitution on a pre-functionalized aryl ring .

Triflation : Reaction with triflic anhydride (Tf2O) in the presence of a base (e.g., pyridine) to install the triflate group .

Challenges include instability of intermediates (e.g., deprotection steps may require inert atmospheres or low temperatures) . Purification often employs column chromatography (silica gel, hexane/EtOAc), but GC-MS or HPLC is recommended to confirm purity due to hydrolytic sensitivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of substituents (e.g., dimethyl vs. dimethoxy groups) and silicon coupling patterns .

- HRMS : Validates molecular weight, critical for distinguishing isomers .

- IR Spectroscopy : Detects triflate groups (~1250–1350 cm<sup>-1</sup> for S=O stretches) .

- X-ray Crystallography : Resolves ambiguous structures (e.g., phenoxathiin-dioxide products from tandem reactions) .

Advanced Research Questions

Q. How does the tandem thia-Fries rearrangement–cyclisation mechanism proceed with this compound, and what analytical strategies resolve unexpected products?

- Methodological Answer : Fluoride-induced benzyne generation initiates a thia-Fries rearrangement, forming a thioketene intermediate, which undergoes cyclisation to yield phenoxathiin-dioxides . Key steps:

- Mechanistic Probes : Isotopic labeling (e.g., <sup>18</sup>O in triflate) tracks oxygen migration during rearrangement.

- Product Confirmation : X-ray crystallography unambiguously assigns regioisomers, while <sup>19</sup>F NMR monitors triflate displacement .

- Side Reactions : Competing Diels-Alder pathways are suppressed by electron-deficient dienophiles or low temperatures .

Q. In aryne polymerization, how does initiator concentration govern poly(ortho-arylene) molecular weight, and what computational models support the mechanism?

- Methodological Answer :

- Initiator Role : CuCN initiates radical polymerization, where molecular weight (Mn) inversely correlates with initiator concentration .

- DFT Studies : Simulate transition states to explain regioselectivity in chain propagation. For example, calculations reveal steric effects from the trimethylsilyl group direct monomer addition .

- GPC Data : Correlates Mn with dispersity (Đ) to assess living vs. step-growth mechanisms .

Q. How can conflicting data on reaction yields and byproduct formation be reconciled in aryne-mediated syntheses?

- Methodological Answer : Contradictions arise from:

- Fluoride Source Variability : Hydrated fluorides (e.g., KF·2H2O) may slow benzyne release vs. anhydrous CsF .

- Solvent Impurities : Trace water in THF hydrolyzes arynes, reducing yields. Rigorous drying (e.g., molecular sieves) is essential .

- Byproduct Tracking : LC-MS or in situ <sup>19</sup>F NMR identifies triflate byproducts (e.g., triflic acid), guiding stoichiometric adjustments .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.